N-1-Naphthoylglycine

Description

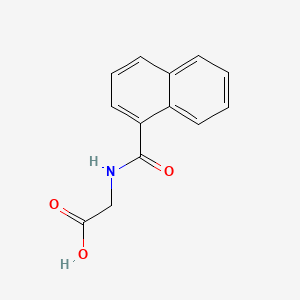

N-1-Naphthoylglycine is a glycine derivative in which the amino group is acylated with a 1-naphthoyl group. Structurally, it consists of a naphthalene ring system (C₁₀H₇) linked via a carbonyl group to the nitrogen of glycine (NH-CH₂-COOH).

Properties

IUPAC Name |

2-(naphthalene-1-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12(16)8-14-13(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHPVWRRSORYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226361 | |

| Record name | Glycine, N-(1-naphthalenylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75446-60-5 | |

| Record name | N-(1-Naphthalenylcarbonyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75446-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(1-naphthalenylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075446605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(1-naphthalenylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-1-Naphthoylglycine can be synthesized through several methods. One common approach involves the reaction of 1-naphthoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-1-Naphthoylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can yield naphthylamine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Various substituted naphthoylglycine derivatives.

Scientific Research Applications

N-1-Naphthoylglycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of N-1-Naphthoylglycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can

Biological Activity

N-1-Naphthoylglycine, an organic compound with the molecular formula C13H11NO3, is a derivative of glycine where the amino group is substituted with a naphthoyl group. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic applications and mechanisms of action.

This compound is believed to interact with specific molecular targets within biological systems, modulating their activity. Its mechanism of action may involve:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways.

- Receptor Modulation : It could interact with receptors involved in various signaling pathways, potentially affecting cellular responses.

Research Findings

Recent studies have explored the biological implications of this compound, including its potential anti-inflammatory and anticancer properties. For instance:

- Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells, although further investigations are needed to understand its efficacy and mechanisms fully.

Toxicological Profile

The toxicological profile of this compound is crucial for assessing its safety in potential therapeutic applications. Key findings include:

- Metabolism : The compound undergoes extensive metabolic transformations, which can lead to various metabolites that may exhibit different biological activities.

- Potential Toxicity : While specific toxicity data for this compound is limited, related compounds have shown cytotoxic effects, necessitating careful evaluation in clinical contexts.

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on macrophage cells. The results indicated a significant reduction in the production of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential utility in managing inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro studies conducted on non-small cell lung cancer (NSCLC) cells demonstrated that this compound could induce apoptosis through the intrinsic pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of N-1-Naphthoylglycine include:

- N-Phthaloylglycine : Features a phthalimide group instead of naphthoyl.

- N-Formylglycine : Substitutes the naphthoyl group with a formyl moiety.

- N-1-Naphthylacetamide : Contains an acetamide group attached to the naphthyl ring.

- O-(2-Naphthyl)glycolic Acid : A glycolic acid derivative with a 2-naphthyl ether group.

Physical and Chemical Properties

The table below summarizes available

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|

| This compound | C₁₃H₁₁NO₃ | 233.23 (calculated) | Not available | High hydrophobicity, UV fluorescence |

| N-Phthaloylglycine | C₁₀H₇NO₄ | 205.17 (calculated) | Not provided | Rigid structure, low water solubility |

| N-Formylglycine | C₃H₅NO₃ | 103.08 | 2491-15-8 | Water-soluble, hydrolytically labile |

| N-1-Naphthylacetamide | C₁₂H₁₁NO | 185.22 (calculated) | Not available | Lipophilic, stable under basic conditions |

| O-(2-Naphthyl)glycolic Acid | C₁₂H₁₀O₃ | 202.21 (calculated) | Not available | Chelating ability, moderate solubility |

Notes:

Research Findings

- N-Formylglycine : Safety data highlights its irritant properties, necessitating precautions during handling (e.g., eye flushing, protective gear) .

- Naphthoyl Derivatives : The aromatic naphthoyl group enhances UV detectability, making such compounds valuable in analytical chemistry (e.g., glycan labeling) .

- Phthaloyl vs. Naphthoyl : Phthaloyl groups offer superior rigidity, while naphthoyl systems provide stronger fluorescence, influencing their respective roles in peptide synthesis and optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.